(2-Methyl-1,3-oxazol-4-yl)acetonitrile

Description

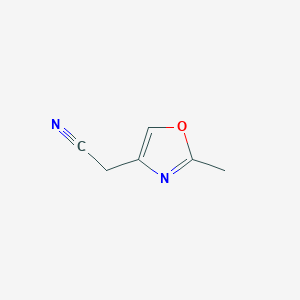

(2-Methyl-1,3-oxazol-4-yl)acetonitrile (CAS: 60933-68-8) is a heterocyclic nitrile derivative with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . Its structure comprises a 1,3-oxazole ring substituted with a methyl group at position 2 and an acetonitrile moiety at position 4 (Figure 1). The SMILES notation is CC1=C(N=C(O1)C2=CC=CC=C2)CC#N, and its InChIKey is ONGPDHWUKNYNRF-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for its adducts range from 141.4 Ų ([M-H]⁻) to 157.9 Ų ([M+Na]+), indicating moderate polarity .

Properties

IUPAC Name |

2-(2-methyl-1,3-oxazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPZNJNOPIFFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306701 | |

| Record name | 2-Methyl-4-oxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-44-0 | |

| Record name | 2-Methyl-4-oxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-oxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-oxazol-4-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides under ionic liquid conditions . These reactions typically require mild conditions and result in high yields of the desired oxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of solvents and reagents can contribute to the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amides, esters, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-Methyl-1,3-oxazol-4-yl)acetonitrile exhibit significant anticancer properties. For instance, a study on oxazole derivatives showed promising results against various cancer cell lines. These compounds may act as inhibitors of critical kinases involved in cancer progression, such as c-KIT kinase, which is a target for gastrointestinal stromal tumors (GISTs) treatment .

Case Study:

A series of oxazole derivatives were synthesized and tested for their anticancer activity. The results demonstrated that specific derivatives could inhibit cancer cell proliferation effectively, with IC50 values indicating their potency compared to standard treatments.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Oxazole A | 5.2 | GIST |

| Oxazole B | 3.8 | AML |

| Oxazole C | 6.5 | Melanoma |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of oxazole derivatives. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Solvent and Reagent in Organic Reactions

This compound can serve as a solvent and reagent in organic synthesis processes. Its utility in metal-catalyzed reactions enhances the efficiency of synthesizing complex organic molecules.

Example Reaction:

In a recent study, acetonitrile was utilized as a solvent for cyanomethylation reactions involving alkyl nitriles and copper catalysts, yielding high product yields . The presence of the oxazole group may further enhance the reactivity and selectivity of such reactions.

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Cyanomethylation | Cu(OAc)₂ | 85 |

| Arylacrylonitrile Synthesis | Cu/Bipyridine | 90 |

Development of Functional Materials

The unique properties of this compound allow for its incorporation into functional materials used in electronics and catalysis. Its ability to form stable complexes with metals makes it suitable for developing catalysts for various chemical reactions.

Case Study:

Research has demonstrated that incorporating oxazole derivatives into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for applications in high-performance coatings and composites .

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2-Methyl-1,3-oxazol-4-yl)acetonitrile is highlighted through comparisons with analogs bearing similar heterocyclic cores or nitrile substituents. Key compounds are analyzed below:

Structural Analogs with Oxazole Cores

- 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid Molecular Formula: C₇H₇NO₃ (vs. C₁₂H₁₀N₂O for the target compound). Functional Group: Carboxylic acid replaces the nitrile group. Applications: Carboxylic acid derivatives are often utilized in peptide coupling or as intermediates for amide synthesis, contrasting with nitriles, which are precursors for amines or tetrazoles .

- (2-Phenyl-1,3-oxazol-4-yl)-methanol Molecular Formula: C₁₀H₉NO₂. Key Differences: A phenyl group at position 2 and a hydroxymethyl group at position 3. Physicochemical Properties: Higher polarity due to the hydroxyl group, with a molecular weight of 175.2 g/mol .

Nitrile-Containing Heterocycles

- 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Molecular Formula: C₁₃H₁₀N₂O₂S. Structural Features: Thiazole ring replaces oxazole, fused with a benzodioxin group.

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile

- Molecular Formula : C₁₀H₉N₃OS.

- Functional Groups : Triazole-thioether linkage and methoxy substituent.

- Synthesis : Prepared via HCl-mediated saturation of nitriles in alcoholic media, a method distinct from oxazole nitrile synthesis .

Biological Activity

(2-Methyl-1,3-oxazol-4-yl)acetonitrile is a heterocyclic compound characterized by a 1,3-oxazole ring substituted with a methyl group and an acetonitrile functional group. Its molecular formula is CHNO, which indicates the presence of nitrogen and oxygen within its structure. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological assays, and case studies.

The chemical reactivity of this compound is significantly influenced by the presence of the nitrile group. This group can participate in various nucleophilic addition reactions, making it a versatile scaffold for organic synthesis. The oxazole ring contributes unique properties that may enhance biological activity through interactions with biological targets.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminooxazole | Contains an amino group at position 2 | Known for enzyme inhibition |

| 4-(5-Methyl-2-phenyloxazol) | Contains a phenyl group attached to an oxazole | Exhibits varied biological activities |

| 5-(2-Bromoacetyl)isoxazole | Contains a bromoacetyl substituent | Useful in synthetic applications |

| 1,3-Oxazolidine | A cyclic derivative of oxazole | Exhibits different reactivity patterns |

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, monomeric alkaloids related to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0048 mg/mL to 0.156 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study 2: Synthesis and Activity Correlation

Research has demonstrated that modifications on the oxazole ring can significantly influence binding interactions and biological efficacy. For example, varying substituents on the oxazole ring led to different levels of antimicrobial activity in related compounds. This highlights the importance of structure-activity relationships (SAR) in understanding the biological potential of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.